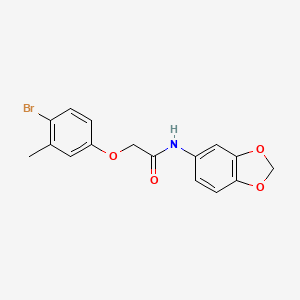![molecular formula C23H36N2O2 B5970022 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5970022.png)
2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one is not yet fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been proposed that the compound inhibits bacterial growth by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
Studies have shown that 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has low toxicity in vitro and in vivo. It has been reported to have no significant effects on body weight, organ weight, or hematological parameters in animal studies. However, more research is needed to determine the long-term effects of the compound on human health.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its high purity and yield. Additionally, the compound has shown promising results in various assays, making it a potential candidate for further research. However, one limitation of using this compound is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is the development of new anticancer drugs based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research is needed to determine the compound's mechanism of action and potential applications in the field of antimicrobial drug development. Finally, studies on the long-term effects of the compound on human health are needed to determine its safety for use as a therapeutic agent.
In conclusion, 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one is a novel chemical compound with potential applications in various fields of scientific research. Its synthesis method yields high purity and yield, and it has shown promising results in assays for antitumor and antimicrobial activity. However, more research is needed to determine its mechanism of action and long-term effects on human health.
Synthesis Methods
The synthesis of 2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of cyclohexanone with 1-cyclohexene-1-carboxylic acid followed by the addition of sodium hydroxide and sodium borohydride. The resulting compound is then reacted with cyclohexylmethylamine to yield the final product. This method has been reported to yield high purity and yield of the compound.
Scientific Research Applications
2-(1-cyclohexen-1-ylacetyl)-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has shown potential applications in various fields of scientific research. It has been reported to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess antimicrobial properties against various bacterial strains, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)acetyl]-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O2/c26-21(16-19-8-3-1-4-9-19)25-15-13-23(18-25)12-7-14-24(22(23)27)17-20-10-5-2-6-11-20/h8,20H,1-7,9-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOWAMMRXPJWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4=CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5969969.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-1H-imidazole oxalate](/img/structure/B5969988.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)


![ethyl 4-{[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]amino}-1-piperidinecarboxylate](/img/structure/B5970021.png)
![1-(1-{[3-(5-methyl-2-furyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)-4-(2-methylphenyl)piperazine](/img/structure/B5970026.png)
![(2-ethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5970029.png)
![4-fluoro-N-({1-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5970038.png)